Product packaging for 4-Chloroimidazo[1,2-a]quinoxaline(Cat. No.:CAS No. 191349-69-6)

4-Chloroimidazo[1,2-a]quinoxaline

Cat. No.: B1600370
CAS No.: 191349-69-6
M. Wt: 203.63 g/mol
InChI Key: RYNAIJUDTQWFSL-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,2-a]quinoxaline (CAS 191349-69-6) is a high-value chemical intermediate extensively used in pharmaceutical and medicinal chemistry research. Its core application lies in its role as a versatile synthetic building block, where the chlorine atom at the 4-position is readily displaced in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for biological screening . This compound is a key precursor in the synthesis of imidazo[1,2-a]quinoxaline derivatives, a privileged scaffold in drug discovery known as "imiqualines" . Research has demonstrated that these derivatives exhibit remarkable in vitro cytotoxic activities on melanoma cell lines, with some analogs showing potent activity in the nanomolar range (e.g., IC50 = 10 nM on the A375 human melanoma cell line), making them promising candidates for anticancer agent development . Furthermore, structural analogs of this compound have been designed and evaluated as potent adenosine A1 receptor antagonists (with Ki values as low as 7 nM), indicating significant potential for research in neuroscience and the treatment of cognitive deficits . The synthetic utility of this compound is highlighted by its use in one-pot Pd-Cu catalyzed reactions with aryl halides in water, leading to 1-aryl-substituted derivatives in moderate-to-high yields, which underscores its applicability in sustainable chemistry approaches . With a molecular formula of C 10 H 6 ClN 3 and a molecular weight of 203.63 g/mol, it is typically stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the associated safety data sheet for proper handling guidelines .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClN3 B1600370 4-Chloroimidazo[1,2-a]quinoxaline CAS No. 191349-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAIJUDTQWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444706
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191349-69-6
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 4 Chloroimidazo 1,2 a Quinoxaline

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline is a critical first step in the development of a wide range of derivatives. While a single, universally adopted method is not exclusively cited, the scientific literature points towards a logical and efficient synthetic route starting from readily available precursors.

A common and effective method for the construction of the imidazo[1,2-a]quinoxaline (B3349733) ring system involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound or its equivalent. In the case of this compound, a key starting material is 2,3-dichloroquinoxaline (B139996).

The likely synthetic pathway involves the reaction of 2,3-dichloroquinoxaline with an appropriate C2 synthon that will form the imidazole (B134444) ring. A plausible approach is the reaction of 2,3-dichloroquinoxaline with an aminoacetaldehyde dimethyl acetal, followed by an intramolecular cyclization and elimination. A more direct and frequently implied method is the reaction of 2,3-dichloroquinoxaline with an amino acid, such as glycine, or its ester, under conditions that promote cyclization.

A particularly relevant synthetic strategy described in the literature is the reaction of 2,3-dichloroquinoxaline with arylaminoisoxazol-5(2H)-ones, which, through a rearrangement under mild base-catalyzed conditions, yields imidazo[1,2-a]quinoxaline derivatives. researchgate.net This highlights the reactivity of 2,3-dichloroquinoxaline as a versatile precursor.

Another closely related synthesis that underscores the feasibility of obtaining the 4-chloro substitution pattern is the one-pot formation of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. researchgate.net This is achieved through the reaction of 2-chloro-3-propargylaminoquinoxaline with various aryl halides, catalyzed by a palladium-copper system. researchgate.net This demonstrates that the chloro-substituent at the 4-position can be retained under specific reaction conditions.

Based on these related syntheses, a general and logical synthetic approach to this compound can be proposed, as illustrated in the table below.

StepReactantsReagents/ConditionsProduct
1o-Phenylenediamine, Oxalic acidAcid catalyst1,4-Dihydroquinoxaline-2,3-dione
21,4-Dihydroquinoxaline-2,3-dioneChlorinating agent (e.g., POCl₃, SOCl₂)2,3-Dichloroquinoxaline
32,3-Dichloroquinoxaline, Glycine ethyl esterBase, Heat4-Oxo-4,5-dihydroimidazo[1,2-a]quinoxaline
44-Oxo-4,5-dihydroimidazo[1,2-a]quinoxalineChlorinating agent (e.g., POCl₃)This compound

This multi-step synthesis provides a reliable pathway to the target compound, leveraging well-established chemical transformations.

Structure Activity Relationship Sar Studies of 4 Chloroimidazo 1,2 a Quinoxaline Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological profile of imidazo[1,2-a]quinoxaline (B3349733) derivatives can be significantly altered by the nature and placement of various substituents. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a pivotal role in modulating the molecule's interaction with biological targets.

Impact of Halogenation on Imidazo[1,2-a]quinoxaline Bioactivity

The introduction of halogen atoms into the imidazo[1,2-a]quinoxaline scaffold is a key strategy for modulating biological activity. Halogens, such as chlorine, can enhance the therapeutic potential of these compounds through various mechanisms. The electron-withdrawing nature of a chlorine substituent can increase the lipophilicity of the molecule, which may lead to improved absorption and interaction with protein targets. researchgate.netresearchgate.net

For instance, in the development of Pim-1 kinase inhibitors, a 6-chloro substituent on a quinoxaline (B1680401) derivative was found to enhance van der Waals interactions within the hydrophobic pocket of the kinase's ATP binding site. nih.gov SAR studies on certain quinoxaline derivatives have shown that an electron-withdrawing group like chlorine can result in higher anticancer activity compared to other groups such as bromine or methyl. mdpi.com Furthermore, for quinoxaline 1,4-di-N-oxide derivatives, the presence of a chloro group at position 7 of the benzene (B151609) ring was associated with reduced Minimum Inhibitory Concentration (MIC) and IC₅₀ values, indicating increased potency. nih.gov The strategic placement of chlorine atoms is therefore a critical consideration in the design of potent imidazo[1,2-a]quinoxaline-based therapeutic agents.

Role of Alkyl and Aryl Substituents in Modulating Therapeutic Efficacy

The size, shape, and nature of alkyl and aryl groups attached to the imidazo[1,2-a]quinoxaline core are significant determinants of therapeutic efficacy. In the context of phosphodiesterase 4 (PDE4) inhibition, a weakly hindered group at the R1 position, such as an alkyl or a phenylethyl group, was found to be important for potent activity. researchgate.net

Conversely, in other quinoxaline series, the introduction of electron-releasing groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) has been shown to decrease activity. mdpi.com For a series of imidazo[1,5-a]quinoxaline (B8520501) compounds, a moderate increase in antagonistic efficacy was observed when the alkyl chains at a specific position consisted of four to five carbons (e.g., butyl, pentyl). rsc.org However, larger alkyl chains were found to diminish binding affinity. rsc.org

In the pursuit of Epidermal Growth Factor Receptor (EGFR) inhibitors, imidazo[1,2-a]quinoxalines featuring a C-2 substituted 3,4,5-trimethoxyphenyl group have been synthesized and evaluated. mdpi.com The strategic introduction of various alkylamino or alkyloxy groups has also been explored to enhance biological activity against melanoma. nih.gov These findings underscore that the therapeutic profile of imidazo[1,2-a]quinoxaline derivatives can be finely tuned by modifying the alkyl and aryl substituents.

Effects of Amino Acid and Amine Grafting on Imidazo[1,2-a]quinoxaline Activity

To improve properties such as bioavailability and water solubility, amino acids and amines have been conjugated to the imidazo[1,2-a]quinoxaline scaffold. A notable strategy involves the chemical modulation of "imiqualines" (imidazoquinoxaline derivatives) by grafting amino acids onto position 4 of the core structure. mdpi.comnih.gov

This approach aimed to enhance the bioavailability of highly active second-generation imiqualines (e.g., EAPB02302 and EAPB02303) without compromising their intrinsic cytotoxic activity against melanoma cells. mdpi.comnih.gov A new series of compounds was synthesized by conjugating various amino acids to the 4-chloroimidazo[1,2-a]quinoxaline intermediate. mdpi.com While the resulting compounds showed cytotoxic activities that were less potent than the second-generation leads, they were comparable to the first-generation compounds and exhibited significantly enhanced water solubility, a key factor for improved "drugability". mdpi.comnih.gov

Table 1: Cytotoxic Activity of Amino Acid-Grafted Imidazo[1,2-a]quinoxaline Derivatives on A375 Melanoma Cells Data sourced from Molecules (2018) mdpi.comnih.gov

CompoundGrafted Amino Acid/Amine StructureIC₅₀ (nM) on A375 cell lineNote
EAPB0203(First Generation)1570Lead compound from the first generation.
EAPB0503(First Generation)200Lead compound from the first generation.
EAPB02302(Second Generation)60More potent second-generation derivative.
EAPB02303(Second Generation)10Highly potent second-generation derivative.
9dGrafted with L-Ornithine (via δ-amino group)128New derivative with improved solubility.
11aGrafted with L-Lysine (via ε-amino group)403New derivative with improved solubility.
11bGrafted with L-Arginine (via guanidino group)584New derivative with improved solubility.

Ligand-Receptor Interaction and Binding Affinity Analysis

Understanding how these derivatives bind to their molecular targets is fundamental to designing more effective and selective drugs. This involves analyzing the structural features of the ligand that are critical for receptor interaction and binding affinity.

Structural Determinants for Kinase Inhibition by Imidazo[1,2-a]quinoxaline Derivatives

Imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of several protein kinases, which are crucial targets in cancer therapy. ekb.eg For example, a series of non-covalent imidazo[1,2-a]quinoxaline-based compounds were designed as EGFR inhibitors. mdpi.com Molecular docking studies revealed that the imidazo[1,2-a]quinoxaline core of a potent inhibitor, compound 6b, aligns with the mutant gatekeeper residue Met790 in the EGFR kinase domain, which is a basis for its inhibitory action against resistant cancer cells. mdpi.com

In the context of I-kappa B kinase (IKK) inhibition, certain imidazoquinoxaline derivatives have shown potent and selective activity against IKK2. nih.gov Docking studies helped to identify the specific amino acid residues in the IKK2 binding site that are most likely to interact with these inhibitors, explaining their potency and selectivity. nih.gov

Furthermore, quinoxaline derivatives have been developed as dual inhibitors of Pim-1 and Pim-2 kinases. nih.govmdpi.com Docking analysis of a lead compound showed a critical salt bridge forming between the carboxylate group on the quinoxaline scaffold and the Lys67 residue in the ATP pocket of Pim-1, highlighting a key interaction for inhibitory activity. nih.gov

Table 2: Kinase Inhibition by Imidazo[1,2-a]quinoxaline and Related Derivatives Data compiled from various studies. nih.govmdpi.commdpi.com

Derivative ClassTarget KinaseKey Structural Features/InteractionsReported Potency (Example)
Imidazo[1,2-a]quinoxalineEGFRWTInteraction with kinase domain.Compound 7j: IC₅₀ = 193.18 nM
Imidazo[1,2-a]quinoxalineEGFRL858R/T790M (Mutant)Interaction with mutant gatekeeper residue Met790.Compound 6b: IC₅₀ = 3.65 µM
ImidazoquinoxalineIKK2Interaction with specific residues in the IKK2 binding site.Compound 6a showed potent and selective inhibition.
Quinoxaline-2-carboxylic acidPim-1/Pim-2Salt bridge with Lys67; 6-chloro group enhances van der Waals interactions.Compound 5c (6-Cl): Pim-1 IC₅₀ = 0.13 µM, Pim-2 IC₅₀ = 0.23 µM

SAR for Toll-like Receptor (TLR7/8) Agonistic Activity of Imidazo[1,2-a]quinoxaline Analogs

The imidazoquinoline scaffold is a well-known pharmacophore for agonists of Toll-like receptors 7 and 8 (TLR7/8), which are important in modulating the immune system. nih.govrsc.org Even minor structural modifications to these molecules can cause significant changes in their activity at TLR7 and/or TLR8. rsc.org

Studies on related heterocyclic series, such as imidazo[1,5-a]quinoxalines, have provided insights into the SAR for TLR modulation. researchgate.netnih.gov These investigations have revealed that substitutions at the C2 position are a critical determinant of activity. researchgate.net Specifically, C2-alkyl groups project into a hydrophobic pocket at the dimer interface of the receptor. The nature of this substitution is crucial; for instance, replacing a C2-butyl group with C2-isobutyl or C2-cyclopropylmethyl groups can switch the compound's activity from a mixed TLR7/8 agonist to a competitive antagonist. researchgate.net This high sensitivity to steric changes in the ligand-binding pocket highlights the importance of this hydrophobic interaction in determining whether the compound will act as an agonist or an antagonist. researchgate.net While these studies were not on imidazo[1,2-a]quinoxalines directly, they strongly suggest that the C2 position is a key site for modification to control TLR7/8 activity in this class of compounds as well.

Adenosine (B11128) Receptor Antagonism and Structure-Activity Correlations in Imidazo[1,2-a]quinoxaline Scaffolds

The imidazo[1,2-a]quinoxaline framework has been identified as a novel class of non-xanthine adenosine receptor antagonists. Early investigations into this scaffold revealed its potential to selectively target A1 adenosine receptors, which are implicated in various physiological processes.

Initial research efforts identified that the imidazo[1,2-a]quinoxalin-4-amine moiety is a key pharmacophore for A1 adenosine receptor antagonism. The SAR studies highlighted that substitutions at both the 1-position of the imidazo (B10784944) ring and on the 4-amino group are critical for modulating affinity and selectivity. The general findings from these studies indicate that specific hydrophobic substitutions can significantly enhance the affinity for the A1 receptor. While detailed quantitative data for a full series is not extensively published in readily available literature, the foundational work underscores the importance of the 4-amino-substituted imidazo[1,2-a]quinoxaline core as a promising template for potent A1 antagonists.

Scaffold PositionSubstitution PatternImpact on Adenosine A1 Receptor Antagonism
Position 4Amino Group (-NH₂)Considered essential for establishing the compound as a non-xanthine adenosine antagonist.
Position 1Hydrophobic SubstituentsIntroduction of specific hydrophobic groups is expected to enhance receptor affinity.
Position 4 (on amine)Hydrophobic SubstituentsModifications with hydrophobic moieties are predicted to increase affinity for the A1 receptor.

Optimization of Imidazo[1,2-a]quinoxaline Derivatives as Phosphodiesterase (PDE4) Inhibitors

The versatility of the imidazo[1,2-a]quinoxaline scaffold is further demonstrated by its successful optimization as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. The initial this compound intermediate is key to synthesizing a library of derivatives for SAR exploration.

Systematic studies have shown that potent PDE4 inhibitory activity is highly dependent on the nature of the substituents at positions 1 and 4 of the heterocyclic core. nih.gov A critical finding is the importance of a methyl amino group at position 4 , which consistently leads to potent inhibitory properties. nih.gov At position 1, the activity is sensitive to steric hindrance; derivatives with weakly hindered groups demonstrate superior potency. nih.gov For instance, the compound EAPB0203, which incorporates a phenethyl group at position 1 and a methylamine (B109427) at position 4, has been identified as a particularly active derivative in this series. mdpi.com Conversely, introducing bulky and hydrophobic substituents at other positions, such as on the quinoxaline ring system at position 8, has been shown to cause a loss of activity. mdpi.com

Compound SeriesPosition 1 Substituent (R¹)Position 4 Substituent (R²)Key SAR Findings on PDE4 Inhibition
Imidazo[1,2-a]quinoxalinesWeakly hindered groups (e.g., Phenethyl)Methyl amino (-NHCH₃)This combination is crucial for potent PDE4 inhibitory activity. nih.govmdpi.com
Imidazo[1,2-a]quinoxalinesBulky/Sterically hindered groupsMethyl amino (-NHCH₃)Increased steric hindrance at position 1 leads to decreased potency. nih.gov
Imidazo[1,2-a]quinoxalinesVariesOther amines/substituentsThe methyl amino group at this position is emphasized as being important for high potency. nih.gov
Imidazo[1,2-a]quinoxalinesVariesVariesSubstitution at position 8 with sterically hindered and hydrophobic groups results in a loss of activity. mdpi.com

Physicochemical Modulations for Enhanced Pharmacological Profiles of Imidazo[1,2-a]quinoxaline Derivatives

Beyond establishing SAR for primary biological targets, the modulation of physicochemical properties is essential for translating potent compounds into viable drug candidates. Studies on lead imidazo[1,2-a]quinoxaline derivatives, such as EAPB0203 and EAPB0503, provide insight into how chemical structure influences their pharmacokinetic profiles.

Pharmacokinetic investigations in rats revealed that these compounds exhibit large volumes of distribution, which is consistent with extensive tissue binding. nih.gov This property is influenced by their high plasma protein binding capacity (approximately 98-99.5%), primarily to human serum albumin (HSA). nih.gov The lipophilic nature of the substituents, such as the phenethyl group in EAPB0203 and the methoxyphenyl group in EAPB0503, likely contributes to this extensive binding and distribution.

However, these structural features also present challenges. The biotransformation of these compounds involves N-demethylation of the 4-methylamino group and hydroxylation, mediated predominantly by CYP1A1/2 and CYP3A enzymes. nih.gov This metabolic susceptibility contributes to a significant hepatic first-pass effect, which limits the oral bioavailability of compounds like EAPB0203 (22.7%) and EAPB0503 (35%) after intraperitoneal administration. nih.govnih.gov

Pharmacological Activities and Therapeutic Potential of 4 Chloroimidazo 1,2 a Quinoxaline and Its Derivatives

Anticancer Activity of Imidazo[1,2-a]quinoxaline (B3349733) Derivatives

Derivatives of imidazo[1,2-a]quinoxaline, sometimes referred to as imiqualines, have demonstrated notable anticancer activity across a range of cancer types. researchgate.netmdpi.com The structural versatility of the imidazo[1,2-a]quinoxaline core allows for chemical modifications that can enhance their potency and selectivity against cancer cells. mdpi.com The present invention proposes novel imidazo[1,2-a]quinoxaline derivative compounds for the treatment of cancers without specific distinction of the location of the tumor or tumors. google.com

The cytotoxic and antiproliferative effects of imidazo[1,2-a]quinoxaline derivatives have been extensively evaluated in vitro against various human cancer cell lines. These studies have been crucial in identifying lead compounds with potent anticancer activity.

Imidazo[1,2-a]quinoxaline derivatives have shown particularly high cytotoxic activities against melanoma cell lines. mdpi.comnih.gov A number of studies have focused on the A375 human melanoma cell line, identifying several promising compounds. researchgate.netmdpi.comnih.gov

The first generation of these compounds, known as imiqualines, included EAPB0203 and EAPB0503, which displayed significant in vitro activity. mdpi.com Subsequent chemical modifications led to a second generation of derivatives, EAPB02302 and EAPB02303, with even greater potency against the A375 cell line. researchgate.netmdpi.com For instance, EAPB0203 was found to be 110 times more active than fotemustine (B1673584) and 45 times more active than imiquimod (B1671794), which were used as reference drugs. researchgate.net Further development led to EAPB02303, which exhibited an in vitro cytotoxic activity approximately 40 times higher than the initial lead compound, EAPB0503. researchgate.net

Other derivatives have also been synthesized and tested. For example, compounds EAPB0103, EAPB0201, and EAPB0202 showed significant in vitro activities against the A375 melanoma cell line. nih.gov A newer series of compounds, where amino acids were conjugated at position 4, also showed cytotoxic activities, with compounds 11a, 9d, and 11b showing IC50 values of 403 nM, 128 nM, and 584 nM, respectively, on the A375 cell line. nih.gov

In Vitro Activity of Imidazo[1,2-a]quinoxaline Derivatives Against A375 Melanoma Cell Line

Compound IC50 (nM) Reference
EAPB0203 1,570 mdpi.com
EAPB0503 200 mdpi.com
EAPB02302 60 mdpi.com
EAPB02303 10 mdpi.com
Compound 9d 128 nih.gov
Compound 11a 403 nih.gov

The anticancer evaluation of imidazo[1,2-a]quinoxaline derivatives has extended to breast cancer cell lines, revealing their potential in this area.

In one study, two derivatives, 4D and 4E, were found to possess anticancer potential at low micromolar concentrations in the MDA-MB-231 breast cancer cell line, with IC50 values below 4.5 µM. indianchemicalsociety.com Another study evaluated a series of quinoxaline (B1680401) derivatives against the MCF-7 human breast adenocarcinoma cell line. nih.gov Specifically, a compound designated as '3' was identified as the most effective against the MCF7 cell line, with an IC50 value of 2.2 nM. ekb.eg The cytotoxic activity of imidazo[1,2-a]quinoxaline derivatives was also assessed against the MCF7 breast cancer cell line in other research. nih.gov

The anticancer activity of imidazo[1,2-a]quinoxaline derivatives is not limited to melanoma and breast cancer. Their efficacy has been demonstrated across a panel of other human cancer cell lines.

For instance, compounds 4D and 4E showed anticancer potential in A549 lung cancer and HT-29 colon cancer cells, with IC50 values under 4.5 µM. indianchemicalsociety.com Another derivative, compound 6b, exhibited a strong anti-proliferative effect against the gefitinib-resistant H1975 lung cancer cell line, which has a mutant Epidermal Growth Factor Receptor (EGFR), with an IC50 value of 3.65 µM. mdpi.com

The activity of these compounds has also been noted against colon carcinoma (LS174T, HCT116), liver hepatocellular carcinoma (HepG2), lymphoma (Raji), and prostate cancer (PC-3) cell lines. nih.govnih.govtandfonline.com One study found that a quinoxaline-based derivative, compound IV, had a potent and selective anti-proliferative effect against PC-3 prostate cancer cells with an IC50 value of 2.11 µM. tandfonline.com Additionally, certain 2-aminoimidazole–linked quinoxaline Schiff bases showed significant inhibition against SKOV3 ovarian cancer cells. researchgate.net

In Vitro Activity of Imidazo[1,2-a]quinoxaline Derivatives Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Reference
4D A549 Lung Cancer < 4.5 µM indianchemicalsociety.com
4E A549 Lung Cancer < 4.5 µM indianchemicalsociety.com
4D HT-29 Colon Cancer < 4.5 µM indianchemicalsociety.com
4E HT-29 Colon Cancer < 4.5 µM indianchemicalsociety.com
4D MDA-MB-231 Breast Cancer < 4.5 µM indianchemicalsociety.com
4E MDA-MB-231 Breast Cancer < 4.5 µM indianchemicalsociety.com
6b H1975 Lung Cancer 3.65 µM mdpi.com
IV PC-3 Prostate Cancer 2.11 µM tandfonline.com
1 A549 Lung Cancer 2.7 nM ekb.eg

Promising in vitro results have led to the evaluation of imidazo[1,2-a]quinoxaline derivatives in preclinical in vivo models, where they have demonstrated significant antitumor efficacy.

The first-generation imiqualines, EAPB0203 and EAPB0503, showed remarkable in vivo activity in melanoma xenograft models. mdpi.com Specifically, in M4Be xenografted athymic mice, treatment with EAPB0203 resulted in a significant decrease in tumor size when compared to both the vehicle control and treatments with the standard drug fotemustine. nih.govresearchgate.net

More recently, the in vivo antitumor efficacy of compound 6b was assessed in a xenograft model of non-small cell lung cancer (NSCLC) induced by A549 cells in nude mice. mdpi.com The study found that compound 6b, particularly at a higher dose, significantly suppressed tumor volume. mdpi.com Furthermore, the average tumor weight in the treatment groups was significantly lower than in the control group. mdpi.com In another study using an Ehrlich solid tumor model, a quinoxaline-based derivative known as compound IV was shown to significantly reduce both tumor volume and weight in vivo. tandfonline.com

Research into the mechanisms of action of imidazo[1,2-a]quinoxaline derivatives has revealed several ways in which they exert their anticancer effects.

A key mechanism identified for some of these compounds is the inhibition of topoisomerases. indianchemicalsociety.com For example, derivatives 4D and 4E have been identified as dual inhibitors of human topoisomerase I and II. indianchemicalsociety.com Another quinoxaline derivative was also found to induce apoptosis in prostate cancer cells through the inhibition of topoisomerase II. tandfonline.com

Interference with microtubules is another significant mechanism of action. nih.gov Certain imidazo[1,2-a]quinoxaline derivatives have been reported to be major microtubule-interfering agents, which contributes to their potent anticancer activity. nih.gov

The induction of apoptosis, or programmed cell death, is a common outcome of treatment with these compounds. indianchemicalsociety.comnih.gov This can be triggered through various pathways. For instance, some derivatives lead to apoptosis via a mitochondrial-independent pathway and can alter the levels of intracellular reactive oxygen species (ROS). indianchemicalsociety.com Other studies have shown that these compounds can cause cell cycle arrest, for example at the S phase or the G2/M phase boundary, which then leads to apoptosis. nih.govtandfonline.com

Furthermore, the inhibition of protein kinases is another important aspect of the anticancer activity of these derivatives. nih.gov Quinoxalines have been shown to be selective ATP competitive inhibitors for a number of kinases that are crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). nih.govekb.eg A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been designed and synthesized, with some showing potent inhibitory activity. ekb.egmdpi.com

Mechanisms of Anticancer Action of Imidazo[1,2-a]quinoxaline Derivatives

Kinase Inhibition

Imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. ekb.egekb.eg Their ability to act as ATP-competitive inhibitors makes them promising candidates for anticancer drug development. ekb.egekb.eg

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of non-covalent imidazo[1,2-a]quinoxaline-based compounds were designed and synthesized as EGFR inhibitors. mdpi.comnih.gov Several of these derivatives demonstrated potent inhibition of wild-type EGFR (EGFRWT), with IC50 values comparable to the established EGFR inhibitor, erlotinib. mdpi.comnih.gov For instance, compounds 6b , 7h , 7j , 9a , and 9c exhibited IC50 values of 211.22, 222.21, 193.18, 223.32, and 221.53 nM, respectively, against EGFRWT. mdpi.comnih.gov Notably, compound 6b also showed significant inhibitory potential against the gefitinib-resistant H1975 cell line, which harbors the EGFRL858R/T790M mutation. nih.gov

IκB Kinase (IKK) Inhibition: The NF-κB signaling pathway, which is critical in immunity, inflammation, and cancer, can be effectively targeted by inhibiting IKK. nih.gov New imidazo[1,2-a]quinoxaline derivatives have been prepared and evaluated as IKK inhibitors. nih.govnih.gov Specifically, compounds designated as 6a have shown potent and selective inhibitory activity against IKK2. nih.gov Docking studies have helped to elucidate the interactions between these inhibitors and the IKK2 binding site, explaining their potency and selectivity. nih.gov

JNK1 Inhibition: Through high-throughput screening, imidazo[1,2-a]quinoxaline was identified as an inhibitor of rhJNK1 with an IC50 of 1.6 μM. nih.gov Optimization of this lead compound resulted in derivatives such as AX13587 (rhJNK1 IC50=160 nM) and AX14373 (native JNK1 IC50=47 nM). nih.gov Kinase profiling revealed that while AX13587 also inhibited MAST3 and MAST4, AX14373 was a highly specific JNK inhibitor. nih.gov

Pim-1/2 Kinase Inhibition: Quinoxaline derivatives have also been developed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. mdpi.com Lead compounds 5c and 5e were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2 and were effective in inhibiting the growth of human cancer cell lines with high levels of these kinases. mdpi.com

Tubulin Polymerization Interference

Several imidazo[1,2-a]quinoxaline derivatives have demonstrated potent anticancer activity by interfering with tubulin polymerization, a critical process for cell division. nih.gov These compounds often act as microtubule-destabilizing agents, similar to colchicine (B1669291). mdpi.com

Derivatives such as EAPB0203 and EAPB0503 have been shown to inhibit tubulin polymerization effectively. nih.gov This interference with microtubule dynamics leads to a blockage of the cell cycle in the G2 and M phases and subsequent induction of apoptosis. nih.gov The strength of this inhibition is comparable to that of colchicine. nih.gov

A study focusing on new derivatives of EAPB0503 reported that compounds 6b , 6e , and 6g highly inhibit tubulin polymerization, with inhibition percentages of 99%, 98%, and 90%, respectively, compared to 84% for EAPB0503 itself. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin. nih.govmdpi.com

Interestingly, a newer generation compound, EAPB02303 , displays potent cytotoxic activity against melanoma cells but, unlike its predecessors, does not inhibit tubulin polymerization, suggesting an alternative mechanism of action. nih.gov

A computational study screened a library of 34 fused imidazo[1,2-a]quinoxaline derivatives and identified compound 1A2 as a potential lead agent that targets the colchicine-binding site of tubulin. mdpi.com In vitro assays confirmed that 1A2 destabilized tubulin polymerization in a manner similar to colchicine and exhibited encouraging anticancer activity against several cell lines with IC50 values ranging from 4.33 to 6.11 µM. mdpi.com

Induction of Apoptosis Pathways

The anticancer effects of many imidazo[1,2-a]quinoxaline derivatives are mediated through the induction of apoptosis, or programmed cell death. nih.gov

For instance, imidazo[1,2-a]quinoxaline derivatives EAPB0203 and EAPB0503 have been shown to induce apoptotic cell death in cancer cells. nih.gov This is often a consequence of their ability to interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov

Another study on a tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative, 5c-derivative , demonstrated its potent ability to induce apoptosis in glioblastoma cells. nih.gov This was associated with the generation of reactive oxygen species (ROS) and the activation of caspase-3, indicating a caspase-dependent apoptotic pathway. nih.gov The IC50 for this compound was 11.91 µM after 24 hours of treatment. nih.gov

Some imidazoquinolines have also been reported to induce p53-dependent cell cycle arrest and apoptosis through both caspase-dependent and independent pathways in colon cancer cells. nih.gov

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Production and Effects

Imidazo[1,2-a]quinoxalines have demonstrated the ability to modulate the production and action of TNF-α, a key cytokine involved in inflammation. nih.gov This suggests their potential as anti-inflammatory agents. nih.gov

These compounds have been found to dose-dependently prevent TNF-α-triggered cell death. nih.gov The "8-series" of these derivatives, characterized by a -NHCH3 group in the R4 position, was identified as the most potent in this regard. nih.gov

Furthermore, the 8-series compounds were observed to impair the production of TNF-α in γδ T cells. nih.gov The mechanism of action appears to be distinct from their ability to inhibit phosphodiesterase 4 (PDE4). nih.gov Instead, it involves the differential targeting of other signaling pathways, such as the activation of the p38 MAPK pathway and inhibition of the PI3K pathway. nih.gov

Initially, some imidazo[1,2-a]quinoxalines were designed as analogues of imiquimod and were found to be potent inhibitors of PDE4. nih.gov PDE4 inhibition typically leads to an increase in intracellular cAMP, which in turn suppresses TNF-α synthesis. nih.gov However, the anti-TNF-α effects of the imidazo[1,2-a]quinoxalines did not always correlate with their PDE4 inhibitory properties, pointing to a more complex mechanism of action. nih.gov

Antimicrobial Properties of Imidazo[1,2-a]quinoxaline Derivatives

In addition to their anticancer and anti-inflammatory potential, imidazo[1,2-a]quinoxaline derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.govnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

A series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Many of these compounds showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Notably, compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) was identified as the most potent inhibitor. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli, which is more potent than the reference antibiotics ciprofloxacin (B1669076) and amoxicillin. nih.gov This compound also showed modest activity against several other Gram-negative bacterial strains at concentrations ranging from 2 to 64 μg/mL. nih.gov

Another study on imidazo[1,5-a]quinoxaline (B8520501) derivatives with a pyridinium (B92312) moiety found that their antimicrobial activity was linked to the presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. nih.gov Compounds 3d , 3e , 3m , and 3n displayed effective bacteriostatic activity. nih.gov

Antifungal Efficacy against Pathogenic Fungi

Various imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized to explore their potential as agricultural antifungal agents. nih.govrawdatalibrary.net Several of these compounds exhibited broad-spectrum fungicidal activity, in some cases surpassing that of commercial fungicides like chlorothalonil (B1668833) and hymexazol. nih.govrawdatalibrary.net

The fungal strains Valsa mali and Botrytis cinerea were particularly susceptible, with EC50 values for several compounds ranging from 1.4 to 27.0 μg/mL. nih.govrawdatalibrary.net Specifically, compounds 5c and 5f showed the most promising inhibitory effects against Valsa mali (EC50 = 5.6 μg/mL) and Fusarium solani (EC50 = 5.1 μg/mL), respectively. nih.govrawdatalibrary.net

Preliminary mechanism-of-action studies suggest that the imidazo[1,2-a]quinoxaline scaffold exerts its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth. nih.govrawdatalibrary.net Other studies have also reported moderate to weak antifungal activity for various imidazo (B10784944), pyrazino, and v-triazoloquinoxalines. nih.gov

A series of quinoxaline derivatives were also evaluated as antimicrobial agents against plant pathogenic fungi. rsc.org Compounds 5j and 5t showed potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org

Antitubercular Potential of Imidazo[1,2-a]quinoxaline Compounds

The search for novel antitubercular agents to combat multidrug-resistant strains of Mycobacterium tuberculosis has led to the investigation of various heterocyclic compounds. Quinoxaline derivatives have emerged as a promising class in this regard.

Research into quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives has demonstrated their potential as antituberculosis agents. nih.govnih.gov In vitro studies against Mycobacterium tuberculosis strain H37Rv revealed that several compounds in this series exhibit good antitubercular activity. nih.gov Specifically, arylcarboxamide analogues were identified as some of the most active compounds. nih.gov Further structure-activity relationship (SAR) studies indicated that derivatives with a methyl group at position 3 and an unsubstituted benzyl (B1604629) on the carboxamide group are favorable for potent activity. nih.gov

Additionally, a series of 4-substituted anilino imidazo[1,2-a]quinoxalines were evaluated for their in vitro activity against various mycobacterial strains, including M. tuberculosis ATCC 27294 and M. smegmatis ATCC 19420, indicating the exploration of this specific scaffold for antimycobacterial properties. nih.gov Other research has also pointed to the antimycobacterial activities of quinoxaline compounds, highlighting their potential in developing new treatments for tuberculosis. nih.gov

Table 1: In Vitro Antitubercular Activity of Quinoxaline Derivatives

Compound Class Target Strain Activity Noted
Quinoxaline-2-carboxamide 1,4-di-N-oxides M. tuberculosis H37Rv Good antituberculosis activity; Arylcarboxamide analogues most active. nih.gov
4-Substituted anilino imidazo[1,2-a]quinoxalines M. tuberculosis ATCC 27294, M. smegmatis Evaluated for in vitro activity. nih.gov

Inhibition of Bacterial Virulence Factors

Beyond direct bactericidal or bacteriostatic action, a modern therapeutic strategy involves targeting bacterial virulence factors to disarm pathogens without exerting selective pressure that leads to resistance. This approach includes the inhibition of systems like quorum sensing (QS) and bacterial secretion systems.

Derivatives of the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold have been designed as inhibitors of the VirB11 ATPase HP0525, a critical component of the type IV secretion system (T4SS) in Helicobacter pylori. The T4SS is a major virulence factor that transfers toxic bacterial components into host cells. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed, with PEGylated versions showing improved inhibition of HP0525 in an in vitro ATPase assay, demonstrating the potential of this scaffold to disrupt a key pathogenic mechanism.

Furthermore, the concept of inhibiting virulence is supported by studies on related heterocyclic structures. Imidazole (B134444) derivatives have been shown to disrupt quorum sensing in Chromobacterium violaceum by mimicking autoinducers and binding to the CviR target protein, thereby inhibiting the expression of virulence genes. Similarly, certain quinazolinone derivatives have been found to inhibit biofilm formation and other virulence factors in Pseudomonas aeruginosa by targeting the quorum-sensing transcriptional regulator PqsR. These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including imidazo[1,2-a]quinoxalines, represents a promising foundation for developing anti-virulence agents.

Table 2: Inhibition of Bacterial Virulence by Imidazo[1,2-a]pyrazine Derivatives

Compound Class Target Mechanism of Action Finding
8-Amino imidazo[1,2-a]pyrazines H. pylori VirB11 ATPase (T4SS) Inhibition of ATPase activity PEGylated derivatives showed improved inhibition of HP0525 compared to the parent compound.

Neuropharmacological Applications of Imidazo[1,2-a]quinoxaline Derivatives

Neuroprotective Effects and Mechanisms

Imidazo[1,2-a]quinoxaline derivatives have been investigated for their potential in treating neurodegenerative disorders. Research has led to the development of 6-aminoquinoxaline (B194958) derivatives as neuroprotective agents for dopaminergic neurons, which are lost in Parkinson's disease (PD). Based on structure-activity relationship studies of a first-generation hit compound, a second generation of molecules was synthesized. One of these compounds, PAQ (4c), demonstrated superior neuroprotective capabilities in cellular models of PD. Further investigation revealed that its neuroprotective action is partly due to the activation of endoplasmic reticulum ryanodine (B192298) receptor channels. This compound was also shown to reduce neurodegeneration in a mouse model of PD, marking it as a promising candidate for further development.

Additionally, a patent for imidazo[1,2-a]quinoxalinone derivatives describes their affinity for AMPA receptors. Their antagonist activity at these receptors suggests potential utility in treating various central nervous system (CNS) ailments that are caused by the hyperactivity of excitatory amino acids.

Antidepressant Activity via Adenosine (B11128) Receptor Modulation

The adenosinergic system is a significant target in the search for novel antidepressants. Antagonism of adenosine receptors, particularly the A₁ and A₂A subtypes, has been linked to antidepressant-like effects. A class of 4-aminotriazolo[4,3-a]quinoxalines has been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant action. Many compounds from this series were found to reduce immobility in the Porsolt's behavioral despair model in rats after acute administration.

Structure-activity relationship studies revealed that these compounds can act as antagonists at both A₁ and A₂A receptors. Affinity for the A₁ receptor was associated with specific substitutions at the 1, 4, and 8 positions of the triazolo[1,2,a]quinoxaline core. For instance, compound CP-68,247 (8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl)triazolo[4,3-a]quinoxaline) was found to be a highly selective A₁ ligand with an IC₅₀ of 28 nM. Affinity for the A₂A receptor was primarily influenced by an amino group at the 4-position. The antidepressant-like activity of adenosine A₂A receptor antagonists like istradefylline (B1672650) has been demonstrated in multiple rodent models. These findings support the hypothesis that antagonism of A₂A receptors can produce antidepressant-like effects, positioning imidazo[1,2-a]quinoxaline-related structures as a key area of research for new depression therapies.

Table 3: Adenosine Receptor Antagonism by Triazolo[4,3-a]quinoxaline Derivatives

Compound Receptor Target(s) Activity/Affinity Potential Application
4-Aminotriazolo[4,3-a]quinoxalines Adenosine A₁/A₂A Receptors Potent antagonists. Rapid-onset antidepressants.
CP-68,247 Adenosine A₁ Receptor Highly selective A₁ ligand (IC₅₀ = 28 nM). CNS disorders.

Anti-inflammatory and Immunomodulatory Activities of Imidazo[1,2-a]quinoxaline Derivatives

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). Inhibiting PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). This mechanism makes PDE4 a valuable target for anti-inflammatory drugs.

A series of novel imidazo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their PDE4 inhibitory activity. These studies, using PDE4 purified from a human alveolar epithelial cell line (A549), identified potent inhibitory properties among these compounds. The research highlighted the importance of a methyl amino group at position 4 and a minimally hindered group at position 1 for strong activity.

Table 4: PDE4 Inhibition by Imidazo[1,2-a]quinoxaline Derivatives

Compound Class Target Enzyme Effect Key Structural Features for Activity
Imidazo[1,2-a]quinoxalines Phosphodiesterase 4 (PDE4) Potent inhibition, suppression of TNF-α production. Methyl amino group at position 4; weakly hindered group at position 1.

Toll-like Receptor (TLR) Agonistic Activity

Research into the immunomodulatory properties of imidazo[1,2-a]quinoxaline derivatives has explored their interaction with Toll-like receptors (TLRs), which are crucial components of the innate immune system. While specific studies on the TLR agonistic activity of 4-chloroimidazo[1,2-a]quinoxaline are not extensively documented, the broader class of imidazo-fused quinoxalines and related heterocyclic systems has been investigated for this property.

Notably, the structurally related imidazo[4,5-c]quinolines are well-established as potent agonists of TLR7 and TLR8. nih.govnih.gov These receptors are involved in the recognition of single-stranded viral RNA, and their activation triggers a cascade of immune responses, including the production of interferons and other cytokines. nih.gov For instance, imiquimod and resiquimod (B1680535) are imidazoquinoline-based drugs that function as TLR7 and TLR7/8 agonists, respectively, and are used in the treatment of viral infections and some cancers. nih.gov

While direct evidence for TLR agonism by imidazo[1,2-a]quinoxalines is limited, a study on related heterocyclic series, including imidazo[1,5-a]quinoxalines, identified compounds that act as selective TLR7 antagonists. acs.org This suggests that the imidazoquinoxaline scaffold can interact with TLRs, and that structural modifications can modulate the response between agonism and antagonism. The close structural relationship between these scaffolds and known TLR agonists highlights the potential for designing novel imidazo[1,2-a]quinoxaline-based immunomodulators. nih.govresearchgate.net Further investigation is warranted to determine if derivatives of this compound can be tailored to exhibit specific TLR agonistic activity.

Antiviral Activity of Imidazo[1,2-a]quinoxaline Derivatives

The quinoxaline core is present in numerous compounds with demonstrated antiviral efficacy against a range of both DNA and RNA viruses. nih.govnih.gov This has prompted investigations into the antiviral potential of imidazo[1,2-a]quinoxaline derivatives.

While specific data on the antiviral activity of this compound is scarce, a related compound, 1-(4-chloro-8-methyl nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea, has shown activity against the Herpes Simplex Virus (HSV) , a DNA virus.

The broader class of quinoxaline derivatives has been reported to be active against various RNA viruses, including:

Influenza viruses : Quinoxaline derivatives are considered good candidates to combat influenza due to their planar polyaromatic structure. nih.gov

Picornaviruses : This family includes enteroviruses like coxsackievirus A and B. nih.gov

Retroviruses : Reverse transcriptase is a key target for anti-HIV therapies, and quinoxaline derivatives have been explored for this purpose. nih.gov

Vesicular Stomatitis Virus (VSV) : A member of the Rhabdoviridae family. nih.gov

The mechanism of antiviral action for many quinoxaline derivatives is still under investigation, but for influenza viruses, it is suggested that they may target the highly conserved NS1 protein. nih.gov The diverse antiviral activities reported for the broader quinoxaline class suggest that imidazo[1,2-a]quinoxaline derivatives, including those with a chloro-substitution, represent a promising area for the development of new antiviral agents.

Other Reported Biological Activities of Imidazo[1,2-a]quinoxaline Analogs

Beyond their potential immunomodulatory and antiviral effects, imidazo[1,2-a]quinoxaline analogs have demonstrated a variety of other significant biological activities, primarily in the areas of anticancer and antifungal research.

Anticancer Activity:

Numerous studies have highlighted the potent anticancer properties of imidazo[1,2-a]quinoxaline derivatives. mdpi.comnih.gov These compounds have shown cytotoxic activity against various cancer cell lines. For example, a series of imidazo[1,2-a]quinoxaline analogs were synthesized and evaluated for their in vitro activity against human melanoma cells, with all tested compounds exhibiting high activity. nih.gov

The proposed mechanisms for their anticancer effects are diverse and include the inhibition of key enzymes involved in cancer progression. Some imidazo[1,2-a]quinoxaline-based compounds have been identified as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. mdpi.com Another study reported that certain derivatives act as inhibitors of IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK). mdpi.com

Antifungal Activity:

Imidazo[1,2-a]quinoxaline derivatives have also been investigated as potential antifungal agents. A study focusing on their activity against ten typical phytopathogenic fungi revealed that several compounds exhibited significant, broad-spectrum fungicidal activity. nih.gov The mechanism of action is thought to involve the disruption of hyphal differentiation, spore germination, and germ tube growth. nih.gov

The following table summarizes the antifungal activity of selected imidazo[1,2-a]quinoxaline derivatives against various phytopathogenic fungi:

CompoundFungusEC50 (μg/mL)
5c Valsa mali5.6
5f Fusarium solani5.1

Data sourced from a study on the antifungal potential of imidazo[1,2-a]quinoxaline derivatives. nih.gov

The broad spectrum of biological activities demonstrated by imidazo[1,2-a]quinoxaline analogs underscores the therapeutic potential of this chemical scaffold and provides a strong rationale for the continued exploration and development of new derivatives, including those based on the this compound structure.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This method is instrumental in understanding the structural basis of activity for imidazo[1,2-a]quinoxaline derivatives.

Researchers have extensively used docking to explore how these compounds interact with various cancer-related targets. One significant target is tubulin, a protein crucial for cell division. In one study, a library of 34 fused imidazo[1,2-a]quinoxaline derivatives was screened in silico against the colchicine-binding site of the tubulin protein (PDB ID: 1SA0). nih.gov The computational analysis identified a lead compound, designated 1A2, which showed a high binding affinity, suggesting its potential as a tubulin polymerization inhibitor. nih.gov The rationale for this study drew upon the pharmacophoric features of known tubulin inhibitors, including the investigational drug EAPB0503, an imidazo[1,2-a]quinoxaline derivative. nih.gov

Another critical target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers. Docking studies on a series of 30 non-covalent imidazo[1,2-a]quinoxaline-based inhibitors against both wild-type (PDB ID: 3VJO) and mutant EGFR (PDB ID: 5C8K) have revealed key binding modes. nih.gov For instance, the cyano group of a representative compound, 6b, was found to form a crucial hydrogen bond with the backbone hydrogen of Met793 in the wild-type EGFR. nih.gov In the mutant EGFR, the imidazo[1,2-a]quinoxaline core was positioned near the mutant gatekeeper residue Met790, a common interaction for this class of inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is another key target in cancer therapy, and docking studies have supported the design of quinoxaline-based inhibitors against it. rsc.orgnih.gov These studies help elucidate how the inhibitors fit into the ATP-binding pocket and interact with key residues like Glu883 and Asp1044 in the DFG motif, which is essential for kinase activity. researchgate.net

To supplement docking, molecular dynamics (MD) simulations are employed to study the stability of the ligand-protein complex over time. For the related imidazo[1,2-a]pyridine (B132010) scaffold, MD simulations of up to 1.2 nanoseconds were used to confirm the stability of the docked complex within the active site of the pantothenate synthetase enzyme. openpharmaceuticalsciencesjournal.com Such simulations provide a more dynamic and accurate picture of the binding interactions than static docking alone. openpharmaceuticalsciencesjournal.com

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Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding synthetic efforts.

For the closely related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, a three-dimensional QSAR (3D-QSAR) model was developed to understand the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.com The study generated a five-featured pharmacophore hypothesis (HHPRR), consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model, built from a training set of 27 compounds, demonstrated strong statistical significance and predictive power on a test set of 11 compounds, indicating its utility for designing novel, potent derivatives. openpharmaceuticalsciencesjournal.com

Similarly, a 2D-QSAR model was developed for a series of anticancer quinoxaline derivatives, which was then used to virtually screen for new compounds with high inhibitory capacity. nih.gov This approach led to the design of five new potential VEGFR-2 inhibitors with predicted pIC₅₀ values ranging from 5.43 to 6.16. nih.gov Such models are crucial for prioritizing which compounds to synthesize and test, saving significant time and resources.

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Density Functional Theory (DFT) Applications in Imidazo[1,2-a]quinoxaline Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It allows for the calculation of various molecular properties, providing deep insights that are not accessible through experimental means alone.

In the context of related heterocyclic systems, DFT has been applied to characterize chemical reactivity. A study on a series of imidazo[1,2-a]pyridinyl-chalcone compounds used DFT calculations at the B3LYP/6-311G(d) level of theory to determine global and local reactivity parameters. scirp.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers identified the potential interaction sites within the molecules. scirp.org Furthermore, local reactivity descriptors like Fukui indices pinpointed the most probable nucleophilic and electrophilic centers, which is critical information for understanding reaction mechanisms and designing syntheses. scirp.org The study found that the carbon C5 of the imidazo[1,2-a]pyridine nucleus was the most likely nucleophilic center, while the β-carbon of the keto-ethylenic system was the primary electrophilic center. scirp.org These types of calculations are directly applicable to the imidazo[1,2-a]quinoxaline scaffold to predict its sites of reactivity for metabolism or covalent inhibitor design.

In Silico Screening and Lead Optimization Strategies

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with lead optimization, accelerates the drug discovery process.

Virtual screening was effectively used in a study of 34 imidazo[1,2-a]quinoxaline derivatives to identify a potential lead compound against tubulin. nih.gov This process allows researchers to narrow down a large chemical space to a manageable number of promising candidates for synthesis and in vitro testing. nih.gov

Lead optimization is the process of modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Computational tools play a vital role here. For instance, early "imiqualine" leads like EAPB0503 were computationally analyzed and chemically modified to produce second-generation compounds with enhanced activity. mdpi.com Researchers use computational models to predict properties like lipophilicity (ClogP) and aqueous solubility, which are critical for a compound's drug-likeness. mdpi.com In one study, new amino acid-grafted imidazo[1,2-a]quinoxalines were designed to modulate these properties and improve their potential as anticancer agents. mdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a cornerstone of modern lead optimization. Studies on novel quinoxaline-based VEGFR-2 inhibitors have incorporated ADMET profiling to ensure the designed compounds have a high level of drug-likeness and are likely to be well-tolerated in biological systems. rsc.orgnih.gov

Conclusion

Classical and Modern Synthetic Routes towards the Imidazo[1,2-a]quinoxaline (B3349733) Core

The construction of the imidazo[1,2-a]quinoxaline ring system can be achieved through various synthetic strategies, ranging from classical condensation and cyclization reactions to modern palladium-catalyzed cross-couplings and microwave-assisted protocols. These methods offer different advantages in terms of efficiency, substrate scope, and regioselectivity, providing chemists with a versatile toolbox for accessing this important heterocyclic framework.

Condensation Reactions for Imidazo[1,2-a]quinoxaline Formation

Condensation reactions represent a classical and fundamental approach to the synthesis of the imidazo[1,2-a]quinoxaline core. A common strategy involves the reaction of a suitably substituted quinoxaline (B1680401) with a two-carbon synthon that provides the imidazole (B134444) ring. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline derivative, followed by intramolecular cyclization. rsc.org Another approach involves the condensation of o-phenylenediamine (B120857) with dicarbonyl compounds to form the quinoxaline ring first, which can then be further elaborated. rsc.org

A notable method for the synthesis of the parent imidazo[1,2-a]quinoxaline system, which can be a precursor to the 4-chloro derivative, involves the reaction of 2,3-dichloroquinoxaline (B139996) with arylaminoisoxazol-5(2H)-ones. This reaction proceeds through a rearrangement under mild base-catalyzed conditions to afford the imidazo[1,2-a]quinoxaline skeleton in good to excellent yields. researchgate.net

Intramolecular Cyclization Strategies in Imidazo[1,2-a]quinoxaline Synthesis

Intramolecular cyclization is a key step in many synthetic routes to imidazo[1,2-a]quinoxalines. Often, a precursor containing both the quinoxaline and a latent imidazole moiety is first assembled, which then undergoes cyclization to form the final tricyclic system. For example, the synthesis of imidazo[1,2-a]quinoxalines has been achieved from quinoxaline by the intramolecular cyclization of a keto moiety onto an intracyclic nitrogen atom. nih.gov

In a specific route leading to substituted imidazo[1,2-a]quinoxalines, a key intermediate is formed by the addition of an amine to a quinoxaline precursor. Subsequent cyclization, often facilitated by a base such as sodium hydride in dimethylacetamide, leads to the formation of the imidazo[1,2-a]quinoxaline core. nih.gov This strategy highlights the importance of intramolecular cyclization in constructing the fused heterocyclic system.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Imidazo[1,2-a]quinoxalines

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted imidazo[1,2-a]quinoxalines, including the 4-chloro derivatives. A significant development in this area is the one-pot synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. This method involves the reaction of 2-chloro-3-propargylaminoquinoxaline with various aryl iodides and bromides. The reaction is catalyzed by a palladium-copper system in the presence of potassium carbonate as a base in water, leading to the desired products in moderate to high yields. researchgate.net This Sonogashira coupling reaction provides a direct route to functionalized 4-chloroimidazo[1,2-a]quinoxalines. rsc.org

Furthermore, the Suzuki cross-coupling reaction has been employed for the synthesis of new imidazo[1,2-a]quinoxaline analogues. This involves the coupling of a pre-formed imidazo[1,2-a]quinoxaline core, which could potentially be a 4-chloro derivative, with various boronic acids to introduce substituents on the imidazole ring. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org Similarly, the Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the halide, transmetalation with a copper acetylide (formed from the terminal alkyne and a copper co-catalyst), and reductive elimination. wikipedia.orgorganic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of 1-Aryl-4-chloroimidazo[1,2-a]quinoxalines

EntryAryl HalideCatalystBaseSolventYield (%)Reference
1IodobenzenePdCl2/CuIK2CO3Water85 researchgate.net
24-IodotoluenePdCl2/CuIK2CO3Water82 researchgate.net
34-IodoanisolePdCl2/CuIK2CO3Water80 researchgate.net
44-IodochlorobenzenePdCl2/CuIK2CO3Water78 researchgate.net
5BromobenzenePdCl2/CuIK2CO3Water75 researchgate.net

Transition-Metal-Free Synthetic Approaches for Imidazo[1,2-a]quinoxaline Derivatives

While transition-metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of great interest from an environmental and economic perspective. Several transition-metal-free strategies have been developed for the synthesis of quinoxaline and imidazo[1,2-a]pyridine (B132010) scaffolds, which are structurally related to imidazo[1,2-a]quinoxalines. rsc.orgnih.gov These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions. rsc.org

For the synthesis of the broader class of quinoxalines, methods include the condensation of 1,2-diamines and 1,2-dicarbonyl compounds using organocatalysts, or iodine-catalyzed domino reactions. rsc.org For instance, a variety of pyrrolo[1,2-a]quinoxalines have been synthesized under transition-metal-free conditions using TsOH·H₂O as an organocatalyst. rsc.org Although specific examples for the direct, transition-metal-free synthesis of 4-chloroimidazo[1,2-a]quinoxaline are not extensively reported, these approaches suggest potential avenues for future research in this area.

Microwave-Assisted Synthetic Protocols for Imidazo[1,2-a]quinoxaline Analogs

Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]quinoxaline derivatives. nycu.edu.twnih.govnih.gov

A notable application is the microwave-assisted synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with amino acids. In this method, this compound is reacted with an amino acid ester in the presence of a base under microwave irradiation at 150 °C for 30 minutes, affording the desired products in good yields. nih.gov This demonstrates the efficiency of microwave heating in promoting the nucleophilic substitution of the 4-chloro group.

Furthermore, microwave assistance has been utilized in the Suzuki cross-coupling reaction for the synthesis of new imidazo[1,2-a]quinoxaline analogues, highlighting the broad applicability of this technology in the synthesis of this heterocyclic system. nih.gov

Table 2: Microwave-Assisted Synthesis of 4-Amino Acid Substituted Imidazo[1,2-a]quinoxalines

EntryAmino Acid EsterReaction Time (Microwave)Yield (%)Reference
1Glycine tert-butyl ester30 min42 nih.gov
2L-Alanine tert-butyl esterNot specifiedNot specified nih.gov
3O-tert-butyl-L-tyrosine tert-butyl esterNot specified26 nih.gov
4N-α-tert-butyloxycarbonyl-L-ornithine tert-butyl esterNot specified48 nih.gov

Regioselective Synthesis of Imidazo[1,2-a]quinoxaline Derivatives

Regioselectivity is a critical aspect in the synthesis of substituted imidazo[1,2-a]quinoxalines, particularly when multiple reactive sites are present in the starting materials. The synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines via a palladium-catalyzed Sonogashira coupling demonstrates excellent regioselectivity, with the reaction occurring specifically at the terminal alkyne and the aryl halide. researchgate.netrsc.org

In the context of nucleophilic aromatic substitution on 2,4-dichloro-substituted quinazolines (a related heterocyclic system), it has been observed that substitution occurs regioselectively at the 4-position. mdpi.com This is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. This principle of regioselectivity is likely to be applicable to the reactions of di-chloro-substituted quinoxalines as precursors to 4-chloroimidazo[1,2-a]quinoxalines.

While many synthetic methods for the broader class of imidazo[1,5-a]quinoxalines have been reported to suffer from a lack of regioselectivity, rsc.org the development of regioselective methods for the this compound scaffold is crucial for its utility as a synthetic intermediate.

Functionalization and Derivatization of this compound

The strategic placement of a chlorine atom at the 4-position of the imidazo[1,2-a]quinoxaline core renders it an excellent substrate for a multitude of chemical modifications. This reactivity is harnessed to generate libraries of derivatives with unique chemical and biological properties.

Introduction of Diverse Substituents on the Imidazo[1,2-a]quinoxaline Framework

The chloro group at the 4-position of imidazo[1,2-a]quinoxaline is amenable to displacement and participation in cross-coupling reactions, facilitating the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the chloro-substituted scaffold with organoboron compounds. For instance, 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines have been synthesized, demonstrating the feasibility of introducing aryl groups at this position. researchgate.net The general mechanism of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgyoutube.comlibretexts.org

Sonogashira Coupling: This reaction is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the introduction of alkynyl substituents onto the imidazo[1,2-a]quinoxaline core. While specific examples directly on this compound are not extensively detailed in the provided results, the successful application of Sonogashira coupling on related 4-chloroquinazolines suggests its potential applicability. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This provides a pathway to introduce alkenyl substituents at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org This reaction has been utilized to synthesize various amino-substituted quinoxaline derivatives and is a key strategy for introducing amino functionalities at the 4-position of the imidazo[1,2-a]quinoxaline scaffold. rsc.org

These cross-coupling reactions offer a modular approach to derivatization, allowing for the systematic variation of substituents to explore structure-activity relationships.

Grafting Amino Acid Moieties onto this compound

A significant area of derivatization involves the conjugation of amino acids to the imidazo[1,2-a]quinoxaline scaffold, a strategy often employed to enhance the biocompatibility and modulate the pharmacological properties of the parent molecule. The reaction typically proceeds via a nucleophilic substitution mechanism where the amino group of an amino acid ester displaces the chlorine atom at the 4-position.

The synthesis is generally carried out using the hydrochloride salt of the amino acid tert-butyl ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com Microwave irradiation is often employed to accelerate the reaction. mdpi.com

A series of imidazo[1,2-a]quinoxaline derivatives grafted with different amino acids have been synthesized using this methodology. mdpi.com The following table summarizes the synthesis of several of these conjugates:

Amino Acid Ester UsedProductYield (%)
Glycine tert-butyl ester hydrochlorideTert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)acetateNot specified
L-Alanine tert-butyl ester hydrochlorideTert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)propanoate48
L-Valine tert-butyl ester hydrochlorideTert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)-3-methylbutanoate51

These reactions demonstrate a versatile and efficient method for creating a library of amino acid-conjugated imidazo[1,2-a]quinoxalines.

Nucleophilic Substitution Reactions on the Chloro-Substituted Imidazo[1,2-a]quinoxaline Scaffold

The electron-deficient nature of the quinoxaline ring system, further enhanced by the fused imidazole ring, makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is a good leaving group, allowing for its displacement by a variety of nucleophiles.

Reaction with Amine Nucleophiles:

As discussed in the previous section, amines, including amino acid esters, readily displace the 4-chloro substituent. mdpi.com This reaction is a fundamental method for introducing nitrogen-based functional groups. The reaction of this compound with various primary and secondary amines can lead to a diverse range of 4-amino-imidazo[1,2-a]quinoxaline derivatives. nih.gov The regioselectivity of nucleophilic substitution at the 4-position of similar chloro-substituted quinazoline (B50416) systems is well-documented. mdpi.com

Reaction with Other Nucleophiles:

While the provided search results focus heavily on amine nucleophiles, the principles of SNAr on electron-deficient chloro-heterocycles suggest that other nucleophiles could also be employed. For example, nucleophilic substitution reactions on related chloroquinolines have been carried out with thiols and alkoxides, indicating that 4-thioether and 4-alkoxy-imidazo[1,2-a]quinoxaline derivatives could potentially be synthesized via this route. mdpi.com The reaction of 2-chloroquinoxaline (B48734) has been shown to preferentially undergo SNAr of the chlorine over vicarious nucleophilic substitution of hydrogen. rsc.org Furthermore, nucleophilic replacement of a chlorine atom on a tetrazolo[1,5-a]quinoxaline (B8696438) system with cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) has been successfully demonstrated. nih.gov

The versatility of these synthetic methodologies underscores the importance of this compound as a key building block in the development of new chemical entities.

Preclinical Pharmacological Evaluation and Drug Development Potential of Imidazo 1,2 a Quinoxaline

Assessment of Efficacy in Relevant Disease Models

Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold have demonstrated notable efficacy in various preclinical disease models, primarily in the context of cancer. These compounds have been shown to act as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. ekb.eg

One area of significant interest is their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-established oncological target, as its overexpression is common in numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer. mdpi.com A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors were designed and synthesized, with several compounds exhibiting potent inhibition of wild-type EGFR (EGFRWT). mdpi.com For instance, compounds 6b , 7h , 7j , 9a , and 9c showed IC50 values comparable to the known EGFR inhibitor erlotinib. mdpi.com

Furthermore, these derivatives have shown significant antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov Compound 6b , for example, demonstrated notable inhibitory potential against the gefitinib-resistant NSCLC cell line H1975, which harbors the EGFRL858R/T790M mutation. mdpi.com This suggests a potential therapeutic application for patients who have developed resistance to first-generation EGFR inhibitors. The antiproliferative effects of these compounds have been observed in cell lines such as A549 (NSCLC), HCT-116 (colon), and MDA-MB-231 (breast). mdpi.com

Beyond EGFR, imidazo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of other kinases. They have been identified as microtubule-interfering agents with potent anticancer activity. nih.gov Additionally, they have shown inhibitory activity against IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK). mdpi.com Some derivatives have also been evaluated for their potential as inhibitors of Pim-1/2 kinases, which are implicated in various hematologic and solid tumors. mdpi.com

In non-cancer models, certain quinoxaline (B1680401) derivatives have been explored for other therapeutic applications. For example, quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been tested for their efficacy against Mycobacterium tuberculosis. nih.gov

Evaluation of Selectivity and Toxicity Profiles on Normal Cells

A critical aspect of preclinical drug development is the assessment of a compound's selectivity and its potential toxicity to normal, non-cancerous cells. Promisingly, several imidazo[1,2-a]quinoxaline derivatives have exhibited a favorable selectivity profile.

In a study evaluating EGFR inhibitors based on this scaffold, the most potent compounds were found to be non-cytotoxic to normal cells, specifically HBL-100 (normal breast) and peripheral blood mononuclear cells (PBMCs), at the highest tested concentration. mdpi.com This indicates a degree of selectivity for cancer cells over normal cells.

Similarly, in the development of quinoxaline-based anticancer agents, the cytotoxic effects of highly active compounds were assessed against a normal Caucasian fibroblast-like fetal lung cell line (WI-38). nih.gov The aim is to identify lead compounds that are potent against cancer cells while having minimal impact on healthy cells.

The selective cytotoxicity of certain quinoxaline 1,4-di-N-oxide derivatives has been studied in human tumor cell lines under both hypoxic and well-oxygenated conditions. semanticscholar.org One compound, Q-85 HCl , was found to be significantly more toxic to hypoxic cells than to well-oxygenated cells across several tumor cell lines, suggesting its potential as a bioreductive agent that targets the hypoxic regions of solid tumors. semanticscholar.org

Development of Lead Compounds and Therapeutic Agents

The process of lead compound development involves identifying and optimizing molecules with promising biological activity and favorable pharmacological properties. The imidazo[1,2-a]quinoxaline scaffold has served as a foundation for the generation of several lead compounds.

Through structure-activity relationship (SAR) studies, researchers have been able to refine the chemical structure of these derivatives to enhance their potency and selectivity. For example, in the development of EGFR inhibitors, it was found that compounds with a benzylidene amino functionality were generally potent inhibitors. mdpi.com

The identification of compound 6b as a significant inhibitor of gefitinib-resistant H1975 cells highlights its potential as a lead compound for further development. mdpi.com Similarly, in a different study, compound VIIIc was identified as a lead compound that warrants further optimization as an anticancer and apoptotic-inducing agent against the HCT116 cell line. nih.gov

The concept of a "lead compound" is central to drug discovery. researchgate.net Based on previous SAR studies within the "Imiqualine" family, new mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potential A2B receptor antagonists with anticancer properties. researchgate.net

The development of these compounds often involves iterative cycles of chemical synthesis, biological evaluation, and molecular modeling to understand their binding modes and guide further structural modifications. mdpi.comnih.gov

Future Directions in Imidazo[1,2-a]quinoxaline Research

The promising preclinical data for imidazo[1,2-a]quinoxaline derivatives paves the way for several future research directions. A key area of focus will be the continued optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Future research will likely involve:

Expansion of Target Scope: While much of the research has focused on kinases like EGFR, exploring the inhibitory potential of these compounds against other relevant cancer targets is a logical next step. ekb.eg This includes kinases such as VEGFR, PDGFR, and Src, as well as other enzyme families. ekb.egnih.gov

Addressing Drug Resistance: The development of derivatives effective against drug-resistant cancer cell lines, as demonstrated with the gefitinib-resistant H1975 line, is a critical area of future investigation. mdpi.com

Exploration of New Therapeutic Areas: While oncology is the primary focus, the broad-spectrum activity of quinoxalines suggests their potential in other diseases, such as infectious diseases and inflammatory conditions. nih.govnih.gov For instance, their evaluation as antiviral agents is an emerging area of interest. nih.gov

Advanced Drug Delivery: Investigating novel drug delivery systems to enhance the bioavailability and targeted delivery of these compounds could improve their therapeutic index. mdpi.com

The versatility of the imidazo[1,2-a]quinoxaline scaffold, coupled with the encouraging preclinical results, ensures that it will remain an important platform for the discovery of new therapeutic agents for the foreseeable future. mdpi.comresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloroimidazo[1,2-a]quinoxaline?

The synthesis typically involves intramolecular aromatic nucleophilic displacement or multicomponent reactions (MCRs) . For example:

  • Cyclization reactions : Starting with 1-(2-halophenyl)-1H-imidazoles, base-mediated cyclization via aromatic nucleophilic substitution forms the imidazoquinoxaline core .
  • Ultrasound-assisted MCRs : Combining N-(2-aminophenyl)indole derivatives with carbonyl equivalents under sonication, catalyzed by Amberlyst-15, yields chloro-substituted derivatives in solvent-free conditions .
  • Amino acid conjugation : this compound reacts with amino acid derivatives (e.g., O-tert-butyl-L-tyrosine) in dimethylformamide, followed by flash chromatography for purification .

Advanced: How can researchers optimize reaction conditions for regioselective functionalization of this compound?

Regioselective functionalization requires catalytic tuning and substrate design :

  • C3-H iodination : Using TBAI or I₂ with catalytic p-toluenesulfonic acid achieves >90% regioselectivity for C3 iodination. This method tolerates diverse substituents and scales to gram-level synthesis .
  • Palladium-catalyzed coupling : Pre-functionalized iodinated derivatives (e.g., 3-iodo analogs) enable Suzuki or Sonogashira couplings to introduce aryl/alkynyl groups .
  • Microwave-assisted catalysis : Copper-catalyzed reactions under microwave irradiation reduce reaction times (e.g., 30 minutes) while maintaining yield and selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry. For example, aromatic protons in dihydropyrrolo[1,2-a]quinoxalines appear at δ 7.3–7.4 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., carbamate NH stretches at ~3345 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., MW = 220.63 g/mol for 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline) .
  • X-ray crystallography : Resolves structural ambiguities, such as atropisomerism in amidinoquinoxaline N-oxides .

Advanced: What strategies address discrepancies in biological activity data across different studies of this compound derivatives?

Discrepancies often arise from assay variability or structural heterogeneity . Mitigation strategies include:

  • Comparative SAR studies : Systematically vary substituents (e.g., C6 aryl groups in indoloquinoxalines enhance antiproliferative activity ).
  • Standardized cytotoxicity assays : Use validated cell lines (e.g., A375 melanoma) and controls to normalize IC₅₀ values .
  • Meta-analysis of substituent effects : Chloro and fluoro groups at C4/C7 positions alter electronic properties (DFT-calculated charge distribution), impacting target binding .

Advanced: How can computational methods predict the bioactivity of novel this compound analogs?

  • Density functional theory (DFT) : Models substituent effects on HOMO-LUMO gaps and charge distribution, correlating with kinase inhibition (e.g., CK2 inhibitors) .
  • Molecular docking : Screens derivatives against targets like HIV-1 reverse transcriptase or adenosine A₃ receptors .
  • QSAR models : Train datasets using experimental IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

Basic: What in vitro models are used to evaluate the anticancer potential of this compound derivatives?

  • Cell line panels : Leukemia (e.g., K562), breast cancer (MCF-7), and melanoma (A375) are standard models .
  • Mechanistic assays : Apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and DNA damage (γ-H2AX foci) .
  • Dose-response profiling : Determine IC₅₀ values using MTT or resazurin assays over 48–72 hours .

Advanced: What are the challenges in achieving enantiomeric purity in this compound derivatives, and how can they be overcome?

  • Atropisomerism : Chiral axes in amidinoquinoxaline N-oxides require chiral chromatography (e.g., Chiralpak® columns) for resolution .
  • Enantiomerization barriers : For pyrimidoquinoxalines, barriers >80 kJ/mol ensure stability during analysis. Offline racemization studies quantify kinetic parameters .
  • Asymmetric synthesis : Use chiral auxiliaries (e.g., tert-butyl esters) or catalysts (e.g., Ir-photosensitizers) to control stereochemistry .

Basic: How does the chloro substituent influence the electronic properties of imidazoquinoxaline derivatives?

The electron-withdrawing chloro group at C4:

  • Reduces electron density at the quinoxaline core (DFT-calculated Mulliken charges) .
  • Enhances electrophilicity , facilitating nucleophilic attacks (e.g., SNAr reactions with amines) .
  • Stabilizes π-π stacking with biological targets (e.g., DNA intercalation in antiparasitic agents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.